Echinocandin Phosphate is a member of the echinocandin class of antifungal agents, which are lipopeptides produced by filamentous fungi. These compounds are primarily used in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Echinocandin Phosphate is notable for its structural complexity and its mechanism of action, which involves the inhibition of β-(1,3)-d-glucan synthesis, a critical component of the fungal cell wall.
Source
Echinocandins are derived from natural sources, specifically from fungi such as Glarea lozoyensis and Coleophoma empetri. The biosynthesis of echinocandins has been extensively studied to optimize their production and efficacy.
Classification
Echinocandin Phosphate falls under the category of non-ribosomal peptide synthetase-derived lipopeptides. It is classified as a cyclic lipopeptide due to its unique cyclic structure formed through peptide bonds and its fatty acid side chains.
The synthesis of Echinocandin Phosphate involves several complex chemical processes. Key methods include:
Technical details indicate that during synthesis, steps may include adjusting pH levels, controlling temperatures, and optimizing solvent mixtures (e.g., water and acetonitrile) to maximize yield and purity .
Echinocandin Phosphate has a complex molecular structure characterized by multiple hydroxylated non-proteinogenic amino acids. Its molecular formula is with a molecular weight of approximately 1167.2 g/mol.
The structure includes:
The structural intricacies play a crucial role in its biological activity and interaction with fungal targets.
Echinocandin Phosphate undergoes various chemical reactions during its synthesis and in biological contexts:
These reactions are critical for both the development of the compound in laboratory settings and its behavior within biological systems .
The primary mechanism of action for Echinocandin Phosphate involves the inhibition of β-(1,3)-d-glucan synthase, an enzyme essential for synthesizing β-(1,3)-d-glucan in fungal cell walls. This inhibition leads to:
Research indicates that echinocandins exhibit fungicidal activity against various pathogenic fungi by targeting this specific enzyme pathway .
Echinocandin Phosphate exhibits several notable physical and chemical properties:
These properties influence both its formulation as a pharmaceutical agent and its behavior in biological systems .
Echinocandin Phosphate is primarily utilized in clinical settings for:
The clinical importance of echinocandins underscores their role as first-line treatments in antifungal therapy .
Echinocandin biosynthesis occurs via multimodular enzymatic assembly lines known as non-ribosomal peptide synthetases (NRPSs). These mega-enzymes function as molecular templates, orchestrating the sequential activation, thiolation, condensation, and cyclization of amino acid building blocks into the characteristic hexapeptide core. Fungal producers like Aspergillus pachycristatus (echinocandin B), Glarea lozoyensis (pneumocandins), and Coleophoma empetri (FR901379) possess large NRPS gene clusters (ecd or hty clusters) encoding these complex synthases [6] [7] [10].
Each NRPS module is responsible for incorporating one specific amino acid residue. A typical echinocandin NRPS module comprises three core catalytic domains:
Table 1: Core NRPS Domains and Functions in Echinocandin Biosynthesis
NRPS Domain | Function | Essential Cofactors/Co-substrates | Key Structural Feature |
---|---|---|---|
Adenylation (A) | Substrate recognition & activation (aminoacyl-AMP formation) | ATP, Mg²⁺ | ~550 aa; 10-aa specificity conferring code |
Peptidyl Carrier Protein (PCP/T) | Covalent substrate tethering & inter-domain shuttling | 4'-Phosphopantetheine (PP) cofactor | ~80 aa; conserved serine for PP attachment |
Condensation (C) | Peptide bond formation between donor (upstream) & acceptor (downstream) units | - | ~450 aa; catalytic His-motif |
Thioesterase (TE) | Macrocyclization and release from NRPS | - | Catalytic Ser-His-Asp triad |
The final module typically includes a specialized Termination or Thioesterase (TE) Domain. This domain catalyzes the release of the linear hexapeptide intermediate from the NRPS complex and its subsequent macrocyclization. In echinocandins, cyclization occurs via an ester bond formation between the carboxyl group of the terminal residue (usually a modified proline) and the β-hydroxyl group of the modified homotyrosine side chain, forming the characteristic N-acyl-hemiacetal bridge [2] [7]. The fidelity of the NRPS assembly line ensures the conserved linear sequence of the core hexapeptide backbone (e.g., Hty-Orn-Thr/Ser-Hgln-Hty-Pro) across different natural echinocandins, while allowing variations in hydroxylation patterns and the lipid side chain.
Following NRPS-mediated assembly and cyclization, the nascent cyclic lipopeptide undergoes extensive tailoring modifications, predominantly hydroxylations catalyzed by cytochrome P450 monooxygenases (CYPs or hydroxylases). These modifications are critical for enhancing aqueous solubility, target affinity, and ultimately, antifungal potency [2] [7]. Multiple dedicated hydroxylases act on specific residues within the core structure:
Table 2: Key Hydroxylation Modifications in Natural Echinocandins and Their Impact
Residue Position | Target Atom | Exemplar Hydroxylase | Biological Role | Consequence of Loss/Modification |
---|---|---|---|---|
Homotyrosine (1) | C3/C4 (Phenol ring) | EcdK (e.g., A. pachycristatus) | Essential for hemiaminal formation & cyclization; enhances target binding | Loss prevents cyclization; reduced antifungal activity |
Ornithine (2) | C4 | HtyE / GloF homologs | Major determinant of solubility & pharmacokinetics; influences H-bonding with target | Reduced solubility (e.g., Pneumocandin C₀ vs. A₀); altered PK/PD profile |
Ornithine (2) | C3/C5 | HtyA / Other P450s | Modulates spectrum & potency; contributes to overall polarity | Variable effects on MIC depending on pathogen |
Proline (6) | C3/C4 | EcdG / Specific P450s | Stabilizes cyclic structure; influences susceptibility to chemical degradation (ring opening) | Increased instability (e.g., Anidulafungin degradation pathway) [1] |
These hydroxylations introduce critical polar groups into the otherwise hydrophobic macrocyclic core. The specific combination and stereochemistry of hydroxyl groups govern the molecule's physicochemical behavior, its ability to interact with the 1,3-β-D-glucan synthase complex embedded in the fungal cell membrane, and its metabolic stability. For instance, the extensive hydroxylation pattern contributes to the lower hemolytic potential of echinocandins compared to polyenes like amphotericin B [1] [5].
While natural echinocandins exhibit potent antifungal activity, their clinical utility was initially hampered by limitations such as poor solubility, chemical instability (particularly of the hemiaminal group), hemolytic potential from unmodified lipid chains, and suboptimal pharmacokinetics. Semisynthetic modification, primarily targeting the lipid side chain and the hemiaminal moiety, has been instrumental in developing clinically superior agents [1] [5] [7].
Rezafungin: Derived from anidulafungin (echinocandin B core). Features a unique choline moiety incorporated into the side chain. This modification confers dramatically improved chemical stability (reducing non-enzymatic degradation) and an exceptionally long plasma half-life, enabling once-weekly dosing [1].
Hemiaminal Stabilization:The N-acyl-hemiaminal group linking the lipid side chain to the cyclic peptide core is inherently unstable under physiological pH, particularly in alkaline conditions, leading to ring-opened, inactive metabolites. Caspofungin stabilization involves chemically reducing the hemiaminal to form a stable N-ethyl aminal derivative. Rezafungin's side chain modification inherently stabilizes the molecule against this degradation pathway [1] [7].
Terminal Amino Acid Reduction:In caspofungin synthesis, the 3-hydroxyglutamine residue at position 5 is reduced to 3-hydroxy-ornithine. This transformation introduces an additional primary amine group, significantly enhancing aqueous solubility without compromising antifungal activity [1] [7].
These targeted semisynthetic modifications exemplify structure-based drug design, transforming potent but flawed natural products into first-line clinical therapeutics with improved safety, stability, solubility, and efficacy profiles.
Despite their diverse natural sources (Aspergillus spp., Glarea lozoyensis, Coleophoma empetri), all clinically utilized echinocandins share a remarkably conserved cyclic hexapeptide core structure. This conservation underscores its essentiality for target engagement and antifungal activity. The variations observed primarily involve the hydroxylation patterns of specific amino acids and the structure of the lipid side chain.
Core Hexapeptide Backbone: The linear sequence before cyclization is highly conserved:L-Homotyrosine (Hty₁) - L-Ornithine (Orn₂) - L-Threonine/ L-Hydroxyglutamine (Thr/Hgln₃) - L-4,5-Dihydroxy-Ornithine/ L-3,4-Dihydroxyhomotyrosine (diOH-Orn/diOH-Hty₄) - L-3,4-Dihydroxyhomotyrosine/ L-3-Hydroxyglutamine/ L-3-Hydroxyproline (diOH-Hty/Hgln/Hpro₅) - L-4-Hydroxy-Proline/ L-Proline (4-OH-Pro/Pro₆)
The numbering indicates the position in the NRPS assembly line before cyclization. Cyclization occurs between the carboxyl group of residue 6 (Pro/OH-Pro) and the β-hydroxyl group of residue 4 (diOH-Orn/diOH-Hty), forming the hemiaminal bridge linked to the lipid side chain on the α-amino group of residue 1 (Hty₁). Variations mainly occur at positions 3, 4, and 5 [1] [2] [6].
Key Variations Across Natural Precursors:
Table 3: Conservation and Variation in Core Structures of Key Natural Echinocandin Precursors
Structural Feature | Pneumocandin B₀ (G. lozoyensis) | Echinocandin B (A. pachycristatus) | FR901379 (C. empetri) | Functional Implication |
---|---|---|---|---|
Residue 3 | L-Threonine | L-Threonine | L-Threonine | Core structural element; less variable |
Residue 4 | L-3,4-Dihydroxyornithine | L-3,4-Dihydroxyornithine | L-3,4-Dihydroxyhomotyrosine | Cyclization point (β-OH); Impacts ring size & conformation |
Residue 5 | L-3-Hydroxy-4-methylproline (S) | L-3,4-Dihydroxyhomotyrosine | L-3-Hydroxy-4-methylproline (R) | Steric & H-bonding influence on core conformation & target interaction; Stereochemistry matters |
Residue 6 | trans-L-4-Hydroxyproline | L-Proline | trans-L-4-Hydroxyproline (O-sulfate) | Cyclization point (COOH); Hydroxylation/sulfation impacts solubility & stability |
Lipid Side Chain | 10,12-Dimethylmyristoyl | Linoleoyl | Palmitoyl | Membrane anchoring; Major determinant of hemolytic potential & PK; Semisynthetic target |
Conserved Cyclic Linkage | Hemiaminal (via β-OH of Res4 & COOH of Res6) | Hemiaminal | Hemiaminal | Essential for bioactive conformation; Semisynthetic stabilization target (e.g., Aminal in Caspofungin) |
This comparative analysis reveals that while the fundamental hexapeptide scaffold and cyclization logic are conserved across genera, strategic variations exist in hydroxylation patterns (e.g., presence/absence of Pro₆ hydroxylation, stereochemistry of Hpro₅), the nature of specific residues (Orn₄ vs. Hty₄), and the presence of unique modifications like the sulfate group on Hty₆ in FR901379. These natural variations contribute to differences in the intrinsic potency, spectrum, and physicochemical properties of the precursors, providing distinct starting points for semisynthetic optimization leading to the current clinical echinocandin drugs. The core's conservation validates its role as the essential pharmacophore for glucan synthase inhibition, while the natural diversity offers opportunities for refining drug-like properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: